Sodium pantothenate

Übersicht

Beschreibung

It plays a crucial role in the biosynthesis of coenzyme A, which is essential for various metabolic pathways, including the synthesis and degradation of fatty acids, and the operation of the tricarboxylic acid cycle . Sodium pantothenate is commonly used in dietary supplements and fortified foods due to its stability and bioavailability .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Sodium pantothenate is synthesized by reacting pantoic acid with β-alanine. The pantoic acid is typically obtained through the fermentation of 2-hydroxy-3,3-dimethyl-4-aldehydobutyric acid using bacteria or yeast . The reaction between pantoic acid and β-alanine is carried out under controlled conditions to yield pantothenic acid, which is then neutralized with sodium hydroxide to form this compound .

Industrial Production Methods: The industrial production of this compound involves the fermentation of specific substrates using genetically engineered microorganisms such as Escherichia coli or Corynebacterium glutamicum . The fermentation process is optimized to maximize the yield of pantoic acid, which is subsequently converted to this compound through chemical reactions . The final product is purified to achieve high purity and uniform particle size .

Analyse Chemischer Reaktionen

Types of Reactions: Sodium pantothenate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form pantothenic acid.

Reduction: It can be reduced to form panthenol, an alcohol analog of pantothenic acid.

Substitution: this compound can participate in substitution reactions to form derivatives such as calcium pantothenate.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Reactions with calcium chloride can yield calcium pantothenate.

Major Products:

Pantothenic Acid: Formed through oxidation.

Panthenol: Formed through reduction.

Calcium Pantothenate: Formed through substitution.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Sodium pantothenate is widely used in the pharmaceutical industry due to its essential role in human metabolism. It is utilized in the treatment of vitamin B5 deficiencies and related disorders.

- Vitamin Supplementation : this compound is administered to prevent or treat deficiencies that can lead to symptoms such as fatigue, irritability, and neurological disturbances. Its supplementation is crucial in clinical settings where patients may have increased nutritional needs or absorption issues.

- Wound Healing : Research indicates that this compound enhances wound healing by promoting cell proliferation and differentiation. A study demonstrated that topical application of this compound significantly improved healing rates in diabetic wounds compared to control groups .

- Neurodegenerative Disorders : Recent studies have investigated the efficacy of pantethine (a derivative of this compound) in treating conditions like pantothenate kinase-associated neurodegeneration (PKAN). In a pilot trial, patients showed improvement in clinical outcomes after treatment with pantethine .

Cosmetic Applications

This compound is a common ingredient in cosmetic formulations due to its moisturizing properties and ability to enhance skin barrier function.

- Skin Health : The compound is known for its ability to improve skin hydration and elasticity. It acts as a humectant, attracting moisture to the skin, which helps maintain a healthy appearance .

- Hair Care : this compound is often included in shampoos and conditioners for its conditioning properties. It penetrates the hair shaft, improving hair strength and shine while reducing split ends .

Nutritional Applications

As an essential nutrient, this compound plays a critical role in dietary supplements.

- Energy Metabolism : It is integral to the synthesis of coenzyme A, which is crucial for fatty acid oxidation and energy production from carbohydrates . This makes it particularly important for athletes and individuals engaged in high levels of physical activity.

- Dietary Sources : While this compound can be synthesized in laboratories, it is also found naturally in foods such as meats, whole grains, legumes, and vegetables. This highlights its importance in maintaining overall health through diet .

Stability Studies

A study assessed the stability of various this compound formulations over time under different conditions. Results indicated that specific formulations maintained over 99% potency over extended periods (up to 18 months), demonstrating its reliability as a pharmaceutical ingredient .

| Time (Months) | Formulation A (%) | Formulation B (%) | Control (%) |

|---|---|---|---|

| 0 | 100 | 100 | 100 |

| 3 | 99.94 | 99.90 | 99.80 |

| 6 | 99.86 | 99.80 | 98.48 |

| 12 | 99.68 | 99.58 | 95.02 |

| 18 | 99.38 | 99.28 | 86.73 |

Transport Mechanism Studies

Research has shown that sodium-dependent transport mechanisms are involved in the uptake of this compound at the cellular level. A study on human placental choriocarcinoma cells revealed that sodium ions play a critical role in facilitating the transport of this vitamin into cells against a concentration gradient .

Wirkmechanismus

Sodium pantothenate is incorporated into coenzyme A, which is involved in numerous metabolic reactions. Coenzyme A acts as a carrier of acyl groups, facilitating the synthesis and degradation of fatty acids, and the operation of the tricarboxylic acid cycle . This compound also increases the level of glutathione, protecting cells against peroxidative damage .

Vergleich Mit ähnlichen Verbindungen

Calcium Pantothenate: A more stable form of pantothenic acid used in dietary supplements.

Panthenol: An alcohol analog of pantothenic acid used in cosmetic products.

Uniqueness: Sodium pantothenate is unique due to its high solubility in water and its ability to be easily absorbed and utilized by the body. It is preferred in dietary supplements and fortified foods for its stability and bioavailability .

Biologische Aktivität

Sodium pantothenate, the sodium salt of pantothenic acid (vitamin B5), plays a crucial role in various biological processes, primarily through its function as a precursor to coenzyme A (CoA). This article delves into its biological activity, synthesizing findings from diverse studies and presenting relevant data tables and case studies.

1. Role in Coenzyme A Biosynthesis

This compound is essential for the synthesis of CoA, a cofactor involved in numerous biochemical reactions, including fatty acid metabolism, the citric acid cycle, and the synthesis of neurotransmitters. The biosynthesis of CoA from pantothenic acid involves several enzymatic steps, with pantothenate synthetase being a critical enzyme that catalyzes the condensation of pantoic acid and β-alanine to form pantothenic acid .

Table 1: Key Enzymatic Steps in CoA Biosynthesis

| Step | Enzyme | Substrates | Products |

|---|---|---|---|

| 1 | Pantothenate synthetase | Pantoic acid + β-alanine | Pantothenic acid |

| 2 | Phosphopantetheine adenylyltransferase | Pantothenic acid + ATP | Phosphopantetheine |

| 3 | Phosphopantetheine decarboxylase | Phosphopantetheine | CoA |

2. Biological Effects and Mechanisms

This compound exhibits various biological activities beyond its role in CoA synthesis. Research indicates that it can influence metabolic pathways and cellular functions:

- Antimicrobial Activity : Studies have shown that derivatives of pantothenic acid can act as antimetabolites, inhibiting bacterial growth by interfering with CoA biosynthesis . This has led to investigations into its potential as an antimicrobial agent.

- Neuroprotective Effects : A pilot trial assessed the efficacy of pantethine (a derivative of pantothenic acid) in children with pantothenate kinase-associated neurodegeneration (PKAN). Although results indicated no significant improvement in primary endpoints, some patients showed stabilization in symptoms, suggesting potential neuroprotective effects .

Case Study: Pantethine in PKAN Treatment

- Objective : To evaluate the safety and efficacy of pantethine in children with PKAN.

- Methodology : A 24-week open-label study with dosage adjustments based on weight.

- Results : Some patients exhibited slowed progression of symptoms, but overall quality of life remained unchanged. No adverse events were reported during the trial .

3. Nutritional and Therapeutic Applications

This compound is widely recognized for its nutritional benefits. It is often included in dietary supplements due to its role in energy metabolism and synthesis of essential biomolecules.

- Supplementation Benefits : Regular intake can help alleviate symptoms associated with deficiencies such as fatigue, irritability, and impaired cognitive function. Its safety profile allows for broad use without significant risk of toxicity .

Table 2: Clinical Applications of this compound

| Application | Evidence Level | Notes |

|---|---|---|

| Energy metabolism | Strong | Essential for ATP production |

| Antimicrobial effects | Moderate | Potential for new therapies |

| Neuroprotection | Emerging | Needs further research |

4. Conclusion

This compound serves as a vital nutrient with multifaceted biological activities. Its primary role in CoA biosynthesis underpins many metabolic processes essential for health. Ongoing research continues to explore its therapeutic potential, particularly in antimicrobial applications and neuroprotection.

Future studies should focus on elucidating the mechanisms by which this compound exerts its effects and evaluating its efficacy across diverse clinical settings. As understanding deepens, this compound may find expanded applications in both preventive and therapeutic contexts.

Eigenschaften

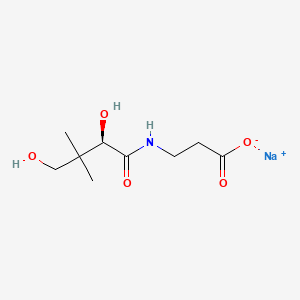

IUPAC Name |

sodium;3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO5.Na/c1-9(2,5-11)7(14)8(15)10-4-3-6(12)13;/h7,11,14H,3-5H2,1-2H3,(H,10,15)(H,12,13);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQTHJBOWLPZUOI-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16NNaO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

867-81-2 | |

| Record name | Sodium D-pantothenate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.608 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.